

H2TMPyP-2 Chloride: A Fluorescent Probe for G-Quadruplex Structures

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Compound of Interest

Compound Name: H2TMPyP-2 chloride

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere stability. Their prevalence in oncogene promoter regions and telomeres has established them as promising targets for anticancer drug development. The study and targeting of G-quadruplexes necessitate reliable molecular tools for their detection and characterization. 5,10,15,20-Tetrakis(N-methyl-4-pyridinium)porphyrin, commonly known as H2TMPyP, is a well-characterized cationic porphyrin that serves as a fluorescent probe for G-quadruplex structures. Upon binding, H2TMPyP exhibits a notable increase in fluorescence emission, allowing for the qualitative and quantitative assessment of G-quadruplexes.

While H2TMPyP demonstrates a high affinity for G-quadruplexes, it is important to note its recognized poor selectivity over duplex DNA structures.[1][2][3] Consequently, experimental design and data interpretation should account for this characteristic, often requiring comparative studies with duplex DNA. Modifications to the H2TMPyP molecule, such as the coordination of metal ions, have been explored to enhance its selectivity.[1]

These application notes provide an overview of the photophysical properties of **H2TMPyP-2 chloride** upon binding to G-quadruplexes and detailed protocols for its use in fluorescence-based assays.

Data Presentation

The interaction of **H2TMPyP-2 chloride** with G-quadruplex DNA is characterized by strong binding affinities and distinct stoichiometric ratios that are dependent on the specific G-quadruplex structure. The following tables summarize the quantitative data from spectroscopic and calorimetric studies.

Table 1: Binding Constants (Kb) of H2TMPyP with Various G-Quadruplex and Duplex DNA Structures.

DNA Sequence/Structure	Topology	Method	Binding Constant (Kb) (M-1)	Reference
AG3(T2AG3)3 (Human Telomeric)	Hybrid	Time-resolved fluorescence	K1 = 4.42×10^8 , K2 = 1.07×10^6	[4]
AG3(T2AG3)3 (Human Telomeric, in PEG)	Parallel	Time-resolved fluorescence	K1 = 2.26×10^8 , K2 = 8.67×10^5	[4]
(G4T4G4)4	Parallel	Visible absorption titration	K1 = 2.74×10^8 , K2 = 8.21×10^5	[5]
General G-Quadruplex Structures	Not Specified	Various	106 - 107	[1][2]

Table 2: Stoichiometry of H2TMPyP Binding to G-Quadruplex DNA.

DNA Sequence/Structure	Topology	Method	Stoichiometry (H2TMPyP : G4)	Reference
(TG4T)4	Parallel	UV-Vis, Fluorescence, SERS	2:1	[6][7]
(G4T4G4)2	Dimer-hairpin	UV-Vis, Fluorescence, SERS	4:1	[6][7]
AG3(T2AG3)3	Monomer-folded	UV-Vis, Fluorescence, SERS	4:1	[6][7]
(G4T4G4)4	Parallel	Various	4:1	[5]
Human Telomeric Sequences	Hybrid/Antiparallel	Isothermal Titration Calorimetry	4:1	[8]

Experimental Protocols

Protocol 1: Fluorescence Titration Assay for G-Quadruplex Binding

This protocol describes a standard method to determine the binding affinity of **H2TMPyP-2 chloride** to a G-quadruplex-forming oligonucleotide using fluorescence spectroscopy. The assay relies on the enhancement of H2TMPyP fluorescence upon binding.

Materials:

- **H2TMPyP-2 chloride** stock solution (e.g., 1 mM in sterile, nuclease-free water)
- G-quadruplex-forming oligonucleotide of interest (e.g., human telomeric sequence AG3(T2AG3)3)
- Duplex DNA (e.g., calf thymus DNA) for selectivity assessment (optional)

- Assay Buffer: 10 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, pH 7.5
- Sterile, nuclease-free water
- Quartz cuvette (1 cm path length)
- Spectrofluorometer

Procedure:

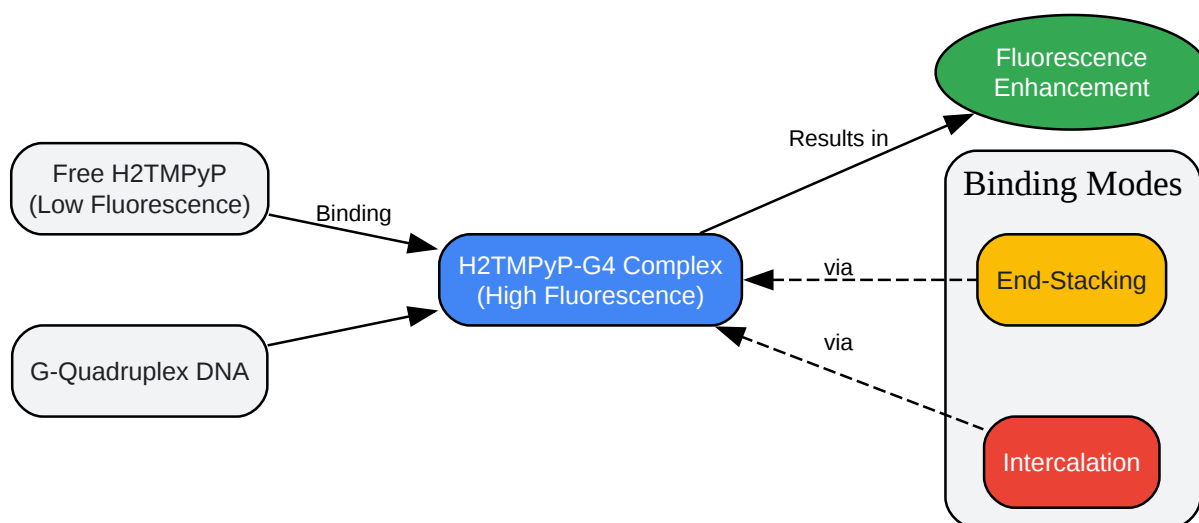
- Oligonucleotide Annealing:
 - Dissolve the G-quadruplex-forming oligonucleotide in the assay buffer to a final concentration of 100 μ M.
 - To induce G-quadruplex formation, heat the solution to 95°C for 5 minutes.
 - Allow the solution to cool slowly to room temperature over several hours. This can be done by placing the sample in a heat block and turning it off.
 - Store the annealed oligonucleotide at 4°C.
- Preparation for Titration:
 - Dilute the **H2TMpyP-2 chloride** stock solution in the assay buffer to a fixed final concentration (e.g., 4 μ M) in the quartz cuvette. The total volume should be sufficient for the measurement (e.g., 2 mL).
 - Place the cuvette in the spectrofluorometer and allow it to equilibrate at room temperature.
- Fluorescence Measurement:
 - Set the excitation wavelength to 433 nm and the emission wavelength range to 600-800 nm.[6] Set the excitation and emission slit widths (e.g., 10 nm and 5 nm, respectively).[6]
 - Record the initial fluorescence spectrum of the **H2TMpyP-2 chloride** solution alone.
- Titration:

- Make sequential additions of the annealed G-quadruplex oligonucleotide stock solution (e.g., 1-2 μL aliquots of a 20 μM stock) into the cuvette containing the **H2TMPyP-2 chloride** solution.
- After each addition, mix the solution gently by pipetting or inverting the cuvette, and allow it to incubate for 2-5 minutes to reach equilibrium.
- Record the fluorescence emission spectrum after each addition.
- Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
- Data Analysis:
 - Correct the fluorescence intensity data for the dilution effect at each titration point.
 - Plot the change in fluorescence intensity at the emission maximum (e.g., ~655 nm or ~720 nm) as a function of the G-quadruplex concentration.
 - Analyze the resulting binding curve using an appropriate binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (K_b) and stoichiometry (n). The Scatchard equation is given by: $r/C_f = K(n - r)$ where r is the ratio of the concentration of bound H2TMPyP to the total DNA concentration, C_f is the concentration of free H2TMPyP, K is the binding affinity, and n is the number of binding sites.[6]

Visualizations

Signaling Pathway and Binding Mechanism

The interaction of **H2TMPyP-2 chloride** with G-quadruplexes is primarily a binding event that leads to a change in its photophysical properties. The "signaling" is the fluorescence enhancement resulting from this interaction. The binding can occur through different modes, primarily end-stacking on the terminal G-quartets or intercalation between the G-tetrads.

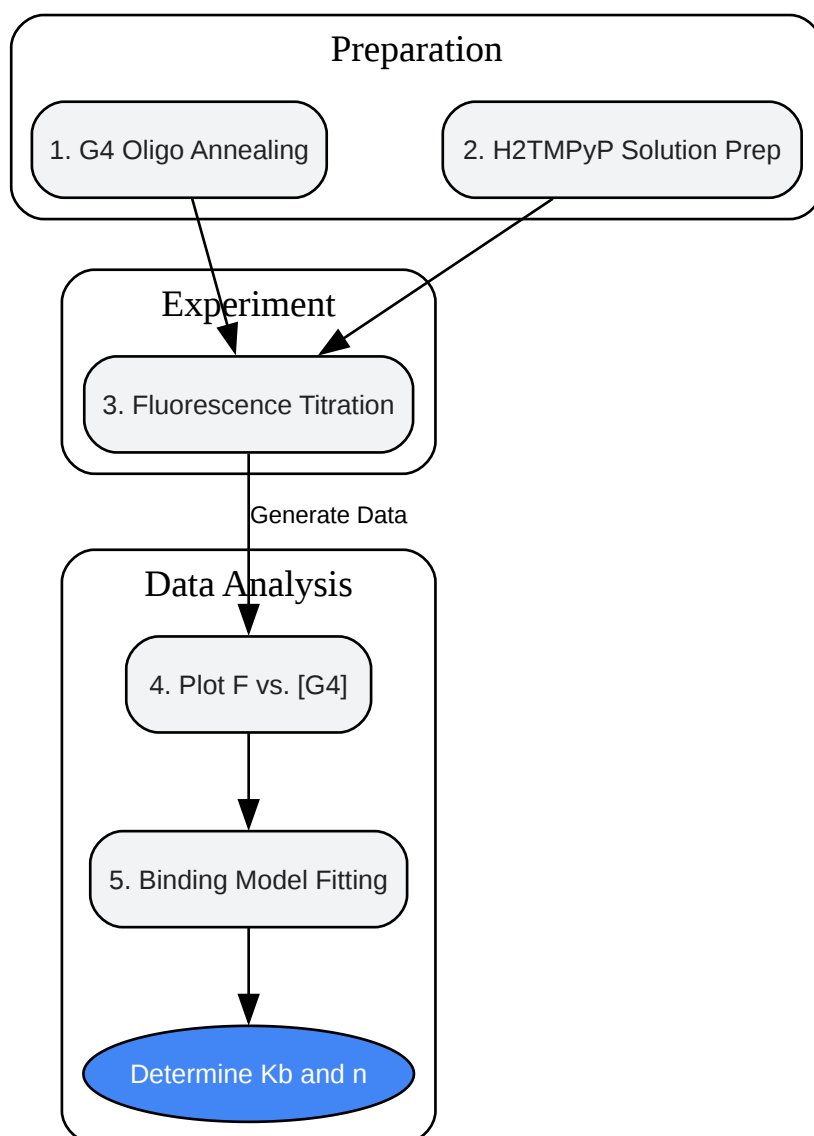


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Caption: Binding of H2TMPyP to G-quadruplexes leads to fluorescence enhancement.

Experimental Workflow

The following diagram outlines the general workflow for utilizing **H2TMPyP-2 chloride** as a fluorescent probe to study G-quadruplexes.

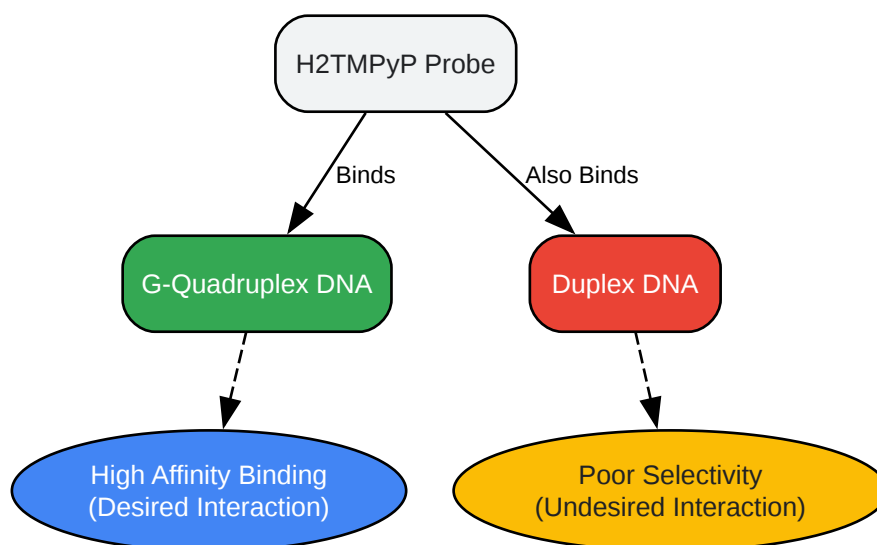


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Caption: Workflow for G-quadruplex analysis using H2TMPyP fluorescence titration.

Logical Relationships in Probe Selectivity

This diagram illustrates the binding preferences and selectivity challenge associated with using **H2TMPyP-2 chloride** as a G-quadruplex probe.



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Caption: H2TMPyP binds G-quadruplexes with high affinity but has poor selectivity over duplex DNA.

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